CP-547632: A Comprehensive Technical Guide on its Solubility and Stability
CP-547632: A Comprehensive Technical Guide on its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability profile of CP-547632, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases. Understanding these physicochemical properties is critical for its application in preclinical and clinical research.
Core Physicochemical Properties
CP-547632 is an isothiazole derivative with the molecular formula C₂₀H₂₄BrF₂N₅O₃S and a molecular weight of 532.4 g/mol . It is typically supplied as a white to light yellow solid powder.
Solubility Profile
The solubility of CP-547632 and its hydrochloride salt has been determined in various solvents and formulations, which is crucial for the preparation of stock solutions and dosing vehicles for in vitro and in vivo studies.
In Vitro Solubility
The solubility of CP-547632 and its hydrochloride salt in common laboratory solvents is summarized below.
| Compound | Solvent | Solubility | Molar Equivalent |
| CP-547632 | DMSO | ~100 mg/mL[1] | ~187.8 mM[1] |
| CP-547632 | DMSO | ≥ 115 mg/mL[2] | ≥ 216.00 mM[2] |
| CP-547632 Hydrochloride | DMSO | ~33.3 mg/mL[3] | ~58.6 mM[3] |
| CP-547632 Hydrochloride | DMSO | 38.33 mg/mL[4] | 67.38 mM[4] |
| CP-547632 Hydrochloride | Water | ~1 mg/mL[3] | ~1.8 mM[3] |
In Vivo Formulation Solubility
For in vivo applications, CP-547632 has been formulated in various vehicles to achieve desired concentrations for administration.
| Compound | Formulation | Solubility | Molar Equivalent |
| CP-547632 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 4 mg/mL[1] | 7.51 mM[1] |
| CP-547632 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 4 mg/mL (suspension)[1] | 7.51 mM[1] |
| CP-547632 | 10% DMSO + 90% Corn Oil | ≥ 4 mg/mL[1] | ≥ 7.51 mM[1] |
| CP-547632 Hydrochloride | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |
| CP-547632 Hydrochloride | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |
| CP-547632 Hydrochloride | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |
Stability Profile and Storage Recommendations
The stability of CP-547632 is critical for ensuring its potency and integrity during storage and experimental use.
Solid State Stability
Solution Stability
It is strongly recommended to store the compound in a sealed container, protected from moisture.[1][3] For shipping, the compound is stable at ambient temperature for several days.[1][3] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.[2]
Experimental Protocols
Detailed experimental protocols for solubility and stability testing of CP-547632 are not extensively detailed in publicly available literature. However, based on standard pharmaceutical practices, the following methodologies are likely employed.
Protocol: Preparation of In Vivo Formulations
This protocol describes the general steps for preparing the dosing vehicles mentioned in the solubility tables.
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Vehicle 1 (DMSO/PEG300/Tween80/Saline):
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Sequentially add 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.
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Dissolve CP-547632 in this co-solvent mixture.
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If necessary, use sonication to achieve a clear solution.[1]
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Vehicle 2 (DMSO/SBE-β-CD in Saline):
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Prepare a 20% SBE-β-CD solution in saline.
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Prepare a stock solution of CP-547632 in DMSO (e.g., 40 mg/mL).
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Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly. Ultrasonication may be required.[1]
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Vehicle 3 (DMSO/Corn Oil):
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Prepare a stock solution of CP-547632 in DMSO (e.g., 40 mg/mL).
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Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly to achieve a clear solution.[1]
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Mechanism of Action and Signaling Pathway
CP-547632 is an ATP-competitive inhibitor of the VEGFR-2 and basic FGF receptor kinases, with IC₅₀ values of 11 nM and 9 nM, respectively.[1][2] It inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in whole-cell assays with an IC₅₀ of 6 nM.[5][6] This inhibition blocks downstream signaling pathways that lead to endothelial cell proliferation and migration, key processes in angiogenesis.
Caption: CP-547632 inhibits VEGF-induced VEGFR-2 autophosphorylation.
Experimental Workflow Example
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of CP-547632.
Caption: General workflow for in vitro testing of CP-547632.
References
- 1. CP-547632 (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy CP-547632 (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. CP-547632 hydrochloride (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy CP-547632 hydrochloride (PAN-90806) from Supplier InvivoChem [invivochem.com]
- 4. CP-547632 hydrochloride | FGFR | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
